7-Isopropyl-4-methyl-benzooxazol-6-ol

Description

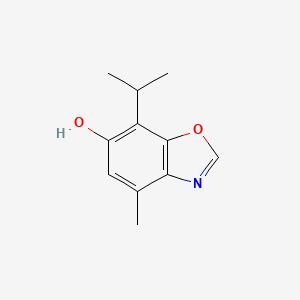

7-Isopropyl-4-methyl-benzooxazol-6-ol is a benzooxazole derivative featuring a fused benzene and oxazole ring system with three substituents: an isopropyl group at position 7, a methyl group at position 4, and a hydroxyl group at position 6. The hydroxyl group confers polarity and hydrogen-bonding capacity, while the isopropyl and methyl substituents enhance lipophilicity and steric bulk. Benzooxazoles are structurally analogous to benzothiazoles and benzisoxazoles, with the oxazole ring contributing to electron-deficient aromatic systems that are reactive in electrophilic substitutions.

Properties

Molecular Formula |

C11H13NO2 |

|---|---|

Molecular Weight |

191.23 g/mol |

IUPAC Name |

4-methyl-7-propan-2-yl-1,3-benzoxazol-6-ol |

InChI |

InChI=1S/C11H13NO2/c1-6(2)9-8(13)4-7(3)10-11(9)14-5-12-10/h4-6,13H,1-3H3 |

InChI Key |

QENGOWDTQBNQOV-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C2=C1N=CO2)C(C)C)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues within the Benzooxazole Family

Compared to simpler benzooxazoles (e.g., unsubstituted benzooxazole), the addition of the 6-hydroxyl group in 7-isopropyl-4-methyl-benzooxazol-6-ol increases polarity and acidity due to the phenolic –OH group. For example, hydroxylated benzooxazoles are more water-soluble than their alkoxy counterparts, such as 2-(4-methoxyphenyl)benzothiazole (melting point: 393 K ). The isopropyl and methyl groups at positions 7 and 4 likely improve metabolic stability and membrane permeability compared to smaller substituents.

Comparison with Benzothiazole Derivatives

Benzothiazoles, such as 2-(4-methoxyphenyl)benzothiazole (), exhibit similar aromaticity but replace the oxazole oxygen with sulfur. This substitution alters electronic properties: benzothiazoles are more π-electron-deficient, enhancing reactivity in nucleophilic aromatic substitutions. The methoxy group in the benzothiazole derivative contributes to lower melting points (393 K ) compared to hydroxylated benzooxazoles, which may exhibit higher melting points due to hydrogen bonding. Bioactivity profiles also differ; benzothiazoles are often explored for antitumor and antimicrobial applications, whereas benzooxazoles with hydroxyl groups may prioritize anti-inflammatory or neuroleptic effects .

Contrast with Benzisoxazole-based Compounds

Benzisoxazoles () feature a fused benzene and isoxazole ring, differing in the placement of the oxygen and nitrogen atoms. This structural variation impacts both electronic properties and metabolic stability. For instance, benzisoxazoles are prone to ring-opening reactions under acidic conditions, whereas benzooxazoles are more stable.

Research Findings and Bioactivity Profiles

- Antimicrobial Activity : Hydroxylated benzooxazoles may disrupt bacterial cell membranes via hydrogen bonding, analogous to benzisoxazole derivatives with tuberculostatic effects .

- Anti-inflammatory Potential: The 6-hydroxyl group could mimic phenolic antioxidants, scavenging free radicals in inflammatory pathways .

- Synthetic Utility : The compound’s substituents make it a candidate for further derivatization, similar to spiro compounds in , which leverage benzothiazole moieties for complex syntheses.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.